ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by its ethyl ester functional group attached to the carboxylate moiety, along with methyl and propyl substituents on the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. For instance, the reaction of 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of a dehydrating agent can yield the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the propyl substituent, which can affect its chemical properties and applications.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate:
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-7-10-8(3)11(9(4)13-10)12(14)15-6-2/h13H,5-7H2,1-4H3 |
InChI Key |
WRLXNAJWYVMOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(N1)C)C(=O)OCC)C |
Origin of Product |
United States |
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